Methyl 2-aminobicyclo[3.1.0]hexane-2-carboxylate hydrochloride
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Overview
Description
Methyl 2-aminobicyclo[3.1.0]hexane-2-carboxylate hydrochloride is a chemical compound with the molecular formula C8H13NO2·HCl. It is a bicyclic compound featuring a unique hexane ring structure, which makes it an interesting subject for various chemical and pharmaceutical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-aminobicyclo[3.1.0]hexane-2-carboxylate hydrochloride typically involves the cyclopropanation of aldehydes. One common method is the radical asymmetric intramolecular α-cyclopropanation of aldehydes, which uses a Cu(I)/secondary amine cooperative catalyst . This method allows for the efficient construction of the bicyclo[3.1.0]hexane skeleton with high enantioselectivity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-aminobicyclo[3.1.0]hexane-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines or alcohols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 2-aminobicyclo[3.1.0]hexane-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and enzyme interactions.
Industry: The compound’s unique structure makes it useful in developing new materials and chemical processes
Mechanism of Action
The mechanism of action for Methyl 2-aminobicyclo[3.1.0]hexane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride: This compound shares a similar bicyclic structure but lacks the methyl ester group.
C4α- and C4β-methyl analogues of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate: These analogues have additional methyl groups, which can affect their chemical properties and biological activities.
Uniqueness
Methyl 2-aminobicyclo[3.1.0]hexane-2-carboxylate hydrochloride is unique due to its specific bicyclic structure and the presence of both an amino group and a methyl ester group. This combination of functional groups allows for diverse chemical reactivity and potential biological applications.
Properties
IUPAC Name |
methyl 2-aminobicyclo[3.1.0]hexane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-7(10)8(9)3-2-5-4-6(5)8;/h5-6H,2-4,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXYKVHJKWDPPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC2C1C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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